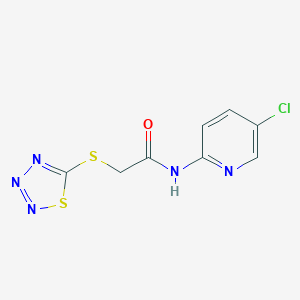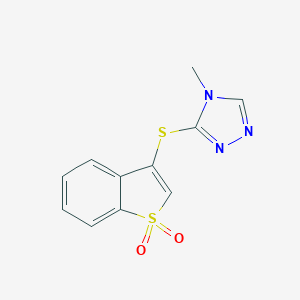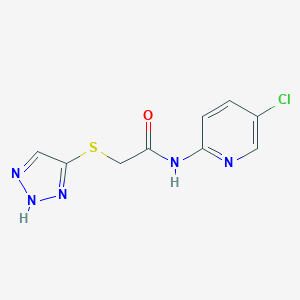![molecular formula C17H18ClNO2 B249483 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide, also known as SR9009, is a synthetic compound that has gained attention in the scientific community for its potential applications in the field of exercise physiology and metabolism. SR9009 is a selective androgen receptor modulator (SARM) that has been shown to improve endurance, increase muscle mass, and reduce body fat in animal studies.
Mécanisme D'action
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide works by activating a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm and metabolism. By activating Rev-erbα, this compound can increase the number of mitochondria in muscle cells, which improves energy production and endurance. Additionally, this compound can increase the metabolic rate of adipose tissue, which leads to a reduction in body fat.
Biochemical and Physiological Effects:
Animal studies have shown that this compound can increase endurance, improve muscle function, and reduce body fat. These effects are thought to be due to the activation of Rev-erbα, which increases the number of mitochondria in muscle cells and increases the metabolic rate of adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide in lab experiments is that it has been well-studied in animal models and has shown promising results in improving endurance and reducing body fat. However, one limitation of using this compound is that its effects on humans are not yet well-understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, as well as its potential applications in sports performance and anti-aging. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various tissues and organs in the body.
Méthodes De Synthèse
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is synthesized through a multi-step process starting with the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has been shown to have potential applications in the fields of exercise physiology and metabolism. Animal studies have demonstrated that this compound can increase endurance and improve muscle function by increasing the number of mitochondria in muscle cells. Additionally, this compound has been shown to reduce body fat by increasing the metabolic rate of adipose tissue.
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12-6-7-16(10-13(12)2)21-9-8-19-17(20)14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Clé InChI |
SYTIIHYJHYXCRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)


![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)


![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)